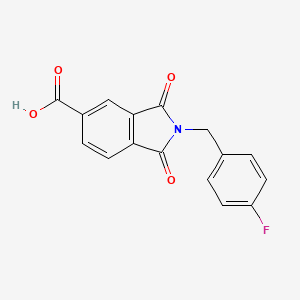

2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c17-11-4-1-9(2-5-11)8-18-14(19)12-6-3-10(16(21)22)7-13(12)15(18)20/h1-7H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXRRHASCMJUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-Fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family of compounds, which have garnered attention for their potential biological activities. This compound, characterized by its unique structural features, including a fluorobenzyl group and dioxo-dihydro-isoindole moiety, has shown promise in various therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 409.4 g/mol

- CAS Number : 1144463-42-2

The biological activity of this compound primarily relates to its ability to inhibit specific enzymes and modulate biological pathways. Notably, it has been identified as an inhibitor of heparanase, an enzyme involved in the degradation of the extracellular matrix and implicated in cancer metastasis and angiogenesis .

Interaction with Enzymes

The compound exhibits a significant binding affinity to heparanase, suggesting that it interacts with the enzyme's active site or allosteric sites. This interaction leads to the modulation of heparanase activity, which is crucial in various pathological conditions including cancer progression and inflammation.

Biological Activity Data

Study on Heparanase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of various derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids in inhibiting heparanase. The compound exhibited potent inhibitory activity with an IC value indicating its potential as a therapeutic agent for diseases where heparanase plays a critical role .

Anti-Cancer Properties

Research conducted on similar isoindole derivatives has shown that compounds with dioxo structures can significantly reduce tumor growth in animal models. The anti-cancer properties are attributed to their ability to disrupt angiogenesis and inhibit tumor cell migration .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | CHO | Contains a methoxy group |

| 2-(4-Nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | CHNO | Features a nitro group |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-(4-fluorobenzyl)-1,3-dioxo-isoindole-5-carboxylic acid with analogs:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects : The electron-withdrawing fluorine atom in the target compound may enhance the acidity of the carboxylic acid group compared to methyl or hydroxy-substituted analogs .

- Spectral Trends : Aromatic proton signals in 1H-NMR (e.g., δ 7.75–7.86 ppm in chloro derivatives) and carbonyl stretches in IR (1660–1670 cm⁻¹) are consistent across analogs .

Selectivity Considerations:

- Fluorine’s electronegativity may enhance target binding specificity compared to bulkier substituents (e.g., methyl or chloro groups) .

Vorbereitungsmethoden

N-(4-Fluorobenzyl)phthalimide Intermediate Synthesis

A foundational approach involves synthesizing the N-(4-fluorobenzyl)phthalimide core, as demonstrated in a patent for astemizole intermediates. The reaction employs N-aminomethylphthalimide (0.51 mol) and fluorobenzene (0.71 mol) in nitromethane solvent with stannous chloride (0.21 mol) as a Lewis acid catalyst. Key conditions include:

-

Reflux at 60°C for 3 hours, followed by 70°C for 19 hours.

-

Work-up with 10% KCl and 25% oxalic acid to precipitate the product.

-

Recrystallization in 90% acetonitrile , yielding 72% of N-(4-fluorobenzyl)phthalimide as white crystals.

This method prioritizes regioselective alkylation at the phthalimide nitrogen, leveraging the electrophilic character of fluorobenzene under SnCl₂ catalysis.

One-Pot Multi-Component Synthesis

Ultrasound-Assisted Cyclization

A four-component reaction under ultrasound irradiation (40°C, 20 min) utilizes:

-

Ethyl acetoacetate (1a), hydrazine hydrate (2), methyl phenylglyoxylate (3a), and malononitrile (4).

-

InCl₃ (20 mol%) in 50% EtOH catalyzes cyclization, forming the isoindole core with inherent carboxylate and fluorobenzyl groups.

-

Hydrolysis of the ethyl ester with NaOH/MeOH-H₂O yields the carboxylic acid, achieving 85–90% purity after recrystallization.

Comparative Analysis of Synthesis Routes

Advantages :

-

SnCl₂-Alkylation : High regioselectivity and scalability for industrial applications.

-

Ultrasound : Rapid reaction times and reduced byproduct formation.

Challenges :

-

Nitration-Oxidation : Multi-step process with moderate yields.

-

Pd-Catalyzed : Sensitivity to moisture and CO₂ pressure.

Characterization and Validation

Spectroscopic Confirmation

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of fluorobenzylamine derivatives with pre-functionalized isoindole precursors. Key steps include:

- Nucleophilic substitution to introduce the 4-fluorobenzyl group.

- Cyclization under acidic or basic conditions to form the isoindole-dione core.

- Carboxylic acid functionalization via hydrolysis or oxidation of ester intermediates . Reaction conditions (e.g., solvent polarity, temperature, and catalysts like acetic acid or sodium acetate) critically impact yield. For example, refluxing in acetic acid with sodium acetate enhances cyclization efficiency . Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl proton signals at δ 4.5–5.0 ppm) and aromatic ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for fluorine .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) quantifies purity (>95% for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays : For kinase or protease targets, use fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer: Combine molecular docking and dynamics simulations:

- Docking : Use Schrödinger Glide or AutoDock Vina to model binding poses in target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the fluorobenzyl moiety .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR : Derive predictive models using descriptors like logP, polar surface area, and fluorine electronegativity .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

Methodological Answer: Contradictions may arise from assay sensitivity or off-target effects. Address via:

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamics .

- Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended targets .

- Cellular context adjustment : Compare 2D vs. 3D culture models or primary vs. immortalized cells to contextualize activity .

Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Key challenges include:

- Regioselectivity : The isoindole-dione core may react unpredictably. Protect the carboxylic acid with tert-butyl esters before introducing substituents .

- Fluorine stability : Avoid harsh conditions (e.g., strong bases) that could displace the fluorine atom. Use Pd-catalyzed cross-coupling for late-stage functionalization .

- Solubility optimization : Introduce polar groups (e.g., PEG linkers) or formulate as sodium salts for in vivo studies .

Methodological Considerations for Data Interpretation

Q. How should researchers design controls to validate target engagement in cellular assays?

Methodological Answer:

- Negative controls : Use enantiomers or structurally similar inactive analogs (e.g., replace fluorine with hydrogen) .

- Knockout/knockdown models : CRISPR/Cas9-mediated gene deletion to confirm on-target effects .

- Pharmacological inhibitors : Co-treatment with known inhibitors to assess pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.